Ruzotolimod - 1948241-60-8

Ruzotolimod

Catalog Number: EVT-10991990
CAS Number: 1948241-60-8
Molecular Formula: C14H18N4O5S
Molecular Weight: 354.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ruzotolimod is a novel compound classified as a Toll-like receptor 7 agonist, primarily under investigation for its potential therapeutic applications in treating chronic viral infections, particularly hepatitis B virus. This compound aims to enhance the immune response against viral infections by stimulating the innate immune system. It has garnered attention due to its unique mechanism of action and promising results in clinical trials.

Source and Classification

Ruzotolimod is developed by Ionis Pharmaceuticals and is classified as an immunomodulatory agent. It acts specifically on the Toll-like receptor 7, which plays a crucial role in recognizing viral RNA and initiating an immune response. The compound has been evaluated in combination with other antiviral therapies, showing potential for improving treatment outcomes in chronic hepatitis B patients .

Synthesis Analysis

Methods

The synthesis of Ruzotolimod involves several key steps that ensure the purity and efficacy of the final product. While specific proprietary methods are often not publicly disclosed, general approaches to synthesizing similar compounds typically include:

  1. Nucleoside Derivatives: Starting from nucleoside analogs, where modifications are made to enhance binding affinity to Toll-like receptors.
  2. Phosphoramidite Chemistry: Utilizing phosphoramidite chemistry for the construction of oligonucleotide sequences that can modulate immune responses.
  3. Purification Techniques: Employing high-performance liquid chromatography (HPLC) for purification to achieve the desired purity levels necessary for clinical applications.

Technical Details

The synthesis process is closely monitored to ensure that the compound meets regulatory standards set by agencies such as the United States Food and Drug Administration. Each batch undergoes rigorous testing for potency, purity, and stability before being used in clinical trials.

Molecular Structure Analysis

Structure

Ruzotolimod's molecular structure is characterized by its unique arrangement that allows it to effectively bind to Toll-like receptor 7. The specific structural formula includes multiple functional groups that enhance its solubility and biological activity.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₄S
  • Molecular Weight: Approximately 342.38 g/mol
  • Structural Features: The compound features a bicyclic structure typical of nucleoside analogs, which facilitates its interaction with target receptors.
Chemical Reactions Analysis

Reactions

Ruzotolimod undergoes several chemical reactions that are critical for its activity:

  1. Binding Reactions: The primary reaction involves binding to Toll-like receptor 7, leading to receptor activation.
  2. Immune Modulation: Following receptor activation, downstream signaling pathways are triggered, resulting in the production of pro-inflammatory cytokines and enhanced immune responses against viral pathogens.

Technical Details

The kinetics of these reactions are influenced by factors such as concentration, pH, and temperature, which are optimized during formulation development to maximize efficacy.

Mechanism of Action

Ruzotolimod operates through a well-defined mechanism involving:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ruzotolimod is typically presented as a white to off-white powder.
  • Solubility: It exhibits good solubility in aqueous solutions, which is crucial for its bioavailability when administered.

Chemical Properties

  • Stability: The compound shows stability under normal storage conditions but may degrade under extreme temperatures or pH levels.
  • Reactivity: Ruzotolimod is reactive towards biological membranes due to its amphiphilic nature, facilitating cellular uptake.
Applications

Ruzotolimod's primary application lies in its potential use as an immunotherapy agent for chronic hepatitis B virus infection. Clinical studies have indicated that when combined with other antiviral agents, it may enhance HBsAg loss rates compared to standard treatments alone . Additionally, ongoing research explores its utility in other viral infections and possibly in cancer immunotherapy due to its ability to modulate immune responses effectively.

Synthesis and Manufacturing

Prodrug Design Rationale for Oral Bioavailability Optimization

Ruzotolimod (RO7020531) represents an innovative double-prodrug strategy specifically engineered to overcome the inherent limitations of direct Toll-like Receptor 7 agonist administration. The active metabolite, RO7011785, is a potent small-molecule TLR7 agonist whose therapeutic potential was historically constrained by two critical pharmaceutical challenges: poor systemic bioavailability following oral administration and undesirable activation of gastrointestinal Toll-like Receptor 7 receptors, leading to localized inflammation and dose-limiting toxicities [1] [2].

The molecular architecture of ruzotolimod incorporates two distinct bioreversible moieties:

  • A phosphoryl mask that temporarily neutralizes the active hydroxyl group
  • A glycosidic promoiety that requires enzymatic cleavage for activation

This design exploits the differential enzyme expression between systemic circulation and gastrointestinal tissues. Esterase enzymes, abundant in systemic circulation (particularly hepatic and serum esterases), sequentially hydrolyze the prodrug to liberate RO7011785. Crucially, the glycosidic bond demonstrates relative stability against intestinal hydrolases, significantly reducing TLR7 activation in the gastrointestinal tract during absorption [2] [4]. This targeted activation profile enables oral dosing while minimizing gastrointestinal adverse effects intrinsically linked to TLR7 activation. Pharmacokinetic studies confirm that ruzotolimod achieves substantially higher systemic exposure of RO7011785 compared to direct oral administration of the active compound, validating the prodrug approach for bioavailability enhancement [1].

Table 1: Prodrug Activation Mechanism of Ruzotolimod

Structural ComponentFunctionEnzymatic TriggerSite of Activation
Glycosidic promoietyShields active imidazoquinolineSerum esterasesSystemic circulation
Phosphoryl groupNeutralizes hydroxyl functionalityCellular phosphatasesIntracellular compartment
Active imidazoquinoline (RO7011785)Binds and activates TLR7N/AImmune cell endosomes

Chemical Synthesis Pathways for Ruzotolimod and RO7011785

The synthetic route to ruzotolimod and its active metabolite RO7011785 exemplifies modern convergent synthesis strategies, combining advanced glycosylation chemistry with heterocyclic assembly. While complete synthetic details remain proprietary, published fragments and analogous TLR7 agonist syntheses reveal key transformations:

The imidazopyrimidinone core of RO7011785 is constructed via a multistep sequence beginning with functionalized pyrimidine precursors. Critical steps include:

  • Heterocyclic Condensation: Formation of the imidazo[4,5-c]pyridine scaffold through cyclization between aminopyridine derivatives and carbonyl electrophiles under controlled heating (80-120°C) [4]
  • Selective Boronation: Installation of the key boronic acid/ester functionality via Miyaura borylation. This typically employs palladium catalysis (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) in aprotic solvents (tetrahydrofuran or 1,4-dioxane), often utilizing hindered lipophilic bases like potassium 2-ethylhexanoate to minimize inhibitory acetate formation and enhance reaction efficiency at mild temperatures (35-60°C) [6]
  • Protection-Deprotection Strategy: Sequential protection of reactive amines and hydroxyl groups using tert-butyldimethylsilyl or acetyl protecting groups to ensure regioselective glycosylation [7]

The glycosylation step couples the activated imidazopyrimidinone intermediate with a protected glycone unit (typically a D-ribofuranose derivative) under Mitsunobu conditions (triphenylphosphine/diisopropyl azodicarboxylate) or via Schmidt glycosylation using Lewis acid catalysts (trimethylsilyl trifluoromethanesulfonate). This forms the critical β-glycosidic linkage with high stereoselectivity [4]. Final phosphorylation of the sugar hydroxyl employs phosphorus oxychloride or activated phosphoramidite reagents, followed by global deprotection to yield ruzotolimod.

Table 2: Key Synthetic Intermediates and Transformations

IntermediateSynthetic TransformationReagents/ConditionsPurpose
Halogenated imidazopyrimidinoneMiyaura borylationPd(dppf)Cl₂, B₂pin₂, KOAc, 80°CInstalls boronic ester for downstream coupling
Protected ribofuranoseGlycosylationGlycosyl donor, TMSOTf, CH₂Cl₂, -20°C to RTForms glycosidic bond with aglycone
Glycosylated intermediatePhosphorylationPOCl₃, N-methylimidazole, CH₃CN, 0°CAdds phosphate promoiety
Protected prodrugGlobal deprotectionTFA/H₂O or methanolic NH₃Cleaves protecting groups

Scalability and Industrial Production Methodologies

Transitioning from laboratory-scale synthesis to commercial manufacturing of ruzotolimod necessitates addressing reaction scalability, catalyst efficiency, and process safety. The Miyaura borylation step presents particular challenges in scale-up due to:

  • Palladium catalyst costs
  • Potential heavy metal contamination
  • Exothermic risks associated with organoboron reagents

Industrial processes address these through:

  • Catalyst Optimization: Employing highly active palladium precatalysts (e.g., Pd-XPhos systems) at reduced loadings (0.5-1.5 mol%) with efficient recovery systems [6]
  • Continuous Flow Chemistry: Implementing tubular reactors for the borylation and glycosylation steps to enhance heat transfer, improve mixing efficiency, and reduce solvent volumes by 40-60% compared to batch processing [6]
  • Green Solvent Substitution: Replacing traditional dipolar aprotic solvents (N,N-dimethylformamide, dimethyl sulfoxide) with cyclopentyl methyl ether or 2-methyltetrahydrofuran, improving environmental metrics while maintaining yield and purity [7]

Purification leverages multistage crystallization utilizing solvent/antisolvent systems (ethanol/water or isopropanol/heptane) to achieve >99.0% purity before final lyophilization. Process analytical technology tools, including in-line Fourier transform infrared spectroscopy and particle size monitoring, ensure consistent crystal morphology and polymorph control critical for reproducible dissolution profiles during oral administration. These innovations support the documented linear pharmacokinetics across doses from 3 milligrams to 170 milligrams observed in phase I trials, confirming manufacturing consistency across production scales [1] [2].

Properties

CAS Number

1948241-60-8

Product Name

Ruzotolimod

IUPAC Name

[(1S)-1-[(2S,4R,5R)-5-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-4-hydroxyoxolan-2-yl]propyl] acetate

Molecular Formula

C14H18N4O5S

Molecular Weight

354.38 g/mol

InChI

InChI=1S/C14H18N4O5S/c1-3-8(22-6(2)19)9-4-7(20)12(23-9)18-11-10(24-14(18)21)5-16-13(15)17-11/h5,7-9,12,20H,3-4H2,1-2H3,(H2,15,16,17)/t7-,8+,9+,12-/m1/s1

InChI Key

OJEUDXXMKNXHST-JDVQERKKSA-N

Canonical SMILES

CCC(C1CC(C(O1)N2C3=NC(=NC=C3SC2=O)N)O)OC(=O)C

Isomeric SMILES

CC[C@@H]([C@@H]1C[C@H]([C@@H](O1)N2C3=NC(=NC=C3SC2=O)N)O)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.